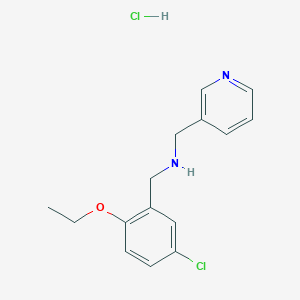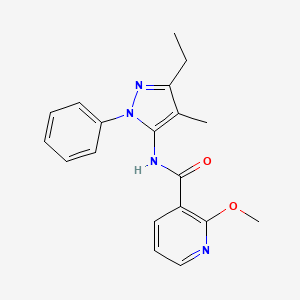![molecular formula C15H19N5OS B4413894 1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4413894.png)
1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
Descripción general
Descripción
1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine, also known as MTR-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTR-1 belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various molecular targets, including GABA receptors, voltage-gated calcium channels, and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, this compound has been shown to affect the levels of neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity. Additionally, this compound has a low toxicity profile, making it a suitable candidate for further preclinical and clinical studies. However, the limitations of this compound include its limited solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
Several future directions can be explored for the further development of 1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine as a potential therapeutic agent. These include the optimization of its chemical structure to improve its pharmacological properties, the evaluation of its efficacy in various animal models of disease, and the development of novel drug delivery systems to improve its bioavailability.
Conclusion:
In conclusion, this compound is a novel compound with significant potential for the treatment of various diseases. Its unique chemical structure and potent pharmacological properties make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety profile.
Aplicaciones Científicas De Investigación
1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-16-15(18-17-12)22-11-14(21)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDFDUSQRYWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-(3-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4413814.png)
![5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4413849.png)
![N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)

![N-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4413867.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4413905.png)
![6-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4413907.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4413913.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-1-ylmethyl)piperidine](/img/structure/B4413915.png)